molecular formula C10H11N B1590493 5-Ethylindole CAS No. 68742-28-9

5-Ethylindole

Cat. No. B1590493
CAS RN: 68742-28-9
M. Wt: 145.2 g/mol
InChI Key: OLOBSRWDALLNKY-UHFFFAOYSA-N
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Description

5-Ethylindole is a reagent used for chemical synthesis . It forms a reactant for the creation of IL2 T-cell (ITK) inhibitors and Sodium-dependent glucose co-transporter 2 inhibitors (SGLT2), along with small molecule C5a receptor modulators and the synthesis of antitumor agents .


Synthesis Analysis

A new method is proposed for the synthesis of 5-vinylindole by simultaneous catalytic dehydrogenation and decarboxylation of 5-ethylindole-2-carboxylic acid and its ethyl ester . This method makes it possible to more than double the yield of the previously described method .


Molecular Structure Analysis

The molecular structure of 5-Ethylindole is C10H11N . The classical method for the preparation of 5-ethylindole is a five-step synthesis according to Fischer .


Chemical Reactions Analysis

The reaction of the o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature gives indoles via a formal reductive C(sp 2)–H amination reaction . β,β-Difunctionalized o-nitrostyrenes, 2,3-difunctionalized indoles were provided through a domino sequential reaction involving a reduction/cyclization/migration reaction .


Physical And Chemical Properties Analysis

High precision combustion calorimetry was used to measure enthalpies of formation of indole derivatives . The gas-phase enthalpies of formation were derived with the help of vapor pressure measurements .

Scientific Research Applications

  • Biologically Active Compounds

    • Scientific Field : Biochemistry and Pharmacology
    • Application Summary : Indole derivatives have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • Results or Outcomes : Indole derivatives, both natural and synthetic, show various biologically vital properties . The specific results or outcomes would depend on the specific compound and the disorder being treated.
  • Synthesis of Heterocyclic Compounds

    • Scientific Field : Organic Chemistry
    • Application Summary : Indoles are used in multicomponent reactions for the synthesis of various heterocyclic compounds .
    • Methods of Application : The specific methods of application would depend on the specific reaction being carried out. This typically involves combining the indole with other reactants under specific conditions to produce the desired heterocyclic compound .
    • Results or Outcomes : The use of indoles in these reactions has allowed for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
  • Alkaloid Synthesis

    • Scientific Field : Organic Chemistry
    • Application Summary : Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology. The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years .
    • Methods of Application : The specific methods of application would depend on the type of alkaloid being synthesized. This typically involves combining the indole with other reactants under specific conditions to produce the desired alkaloid .
    • Results or Outcomes : The investigation of novel methods of synthesis have attracted the attention of the chemical community . The specific results or outcomes would depend on the specific compound and the disorder being treated.
  • Multicomponent Reactions

    • Scientific Field : Organic Chemistry
    • Application Summary : Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .
    • Methods of Application : The specific methods of application would depend on the specific reaction being carried out. This typically involves combining the indole with other reactants under specific conditions to produce the desired compound .
    • Results or Outcomes : The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .
  • Synthesis of Indoles from Alkynes and Nitrogen Sources

    • Scientific Field : Organic Chemistry
    • Application Summary : Indoles are significant nitrogen-based heterocycles with particular importance in the synthesis of complex heterocyclic scaffolds. They are used in the synthesis of indoles from alkynes and nitrogen sources .
    • Methods of Application : The specific methods of application would depend on the specific reaction being carried out. This typically involves combining the indole with alkynes and nitrogen sources under specific conditions to produce the desired compound .
    • Results or Outcomes : The use of indoles in these reactions has allowed for the design of complex heterocyclic scaffolds .
  • Antitussive and Antiasthmatic Properties

    • Scientific Field : Pharmacology
    • Application Summary : Indole derivatives are used for their antitussive and antiasthmatic properties and to relieve tracheitis and cold symptoms .
    • Methods of Application : The specific methods of application would depend on the specific disorder being treated. Typically, these compounds would be administered as part of a pharmaceutical formulation, with dosage and administration route determined by a healthcare professional .
    • Results or Outcomes : The specific results or outcomes would depend on the specific compound and the disorder being treated .

Safety And Hazards

5-Ethylindole should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The continuous decline of traditional fossil energy has cast the shadow of an energy crisis on human society . Hydrogen generated from renewable energy sources is considered as a promising energy carrier, which can effectively promote the energy transformation of traditional high-carbon fossil energy to low-carbon clean energy . The 5 wt% Ru 2.5 Ni 2.5 /Al 2 O 3 catalyst with the highest metal dispersion and the lowest average particle size had the best catalytic performance, achieving higher catalytic activity than the Ru 5 /Al 2 O 3 catalyst with a 50 % reduction in Ru metal usage .

properties

IUPAC Name

5-ethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-2-8-3-4-10-9(7-8)5-6-11-10/h3-7,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOBSRWDALLNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496385
Record name 5-Ethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethylindole

CAS RN

68742-28-9
Record name 5-Ethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The Indole 9 (2.2 g, 7.29 mmol) was dissolved in THF (20 mL) and a solution of ammonium fluoride (NH4F; 1.4 g, 37.8 mmol) in MeOH (20 mL) was added and stirred for 72 hours at room temperature. The solvent was evaporated and the residue was dissolved in ethyl acetate. The organic layer was washed with 2N H3PO4, dried over MgSO4, filtered and evaporated to give compound 10 as an off white solid (1.06 g; M+1=146.2).
Name
Indole
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
NE Starostenko, FT Dat, IA Serova… - Chemistry of …, 1991 - Springer
… the later into 5-ethylindole. The most time- and labor-consuming is the stage of thermal decarboxylation of 5-ethylindole-2-carboxylic acid. In the preparation of 5-ethylindole the scheme …
Number of citations: 1 link.springer.com
M Campanati, A Vaccari, O Piccolo - Catalysis today, 2000 - Elsevier
… At lower temperatures and using copper chromite catalysts, 7-ethylindole (7-ETI) or 5-ethylindole (5-ETI) were obtained from 2-ETAN or 4-ethylaniline (4-ETAN), respectively, and EG; …
Number of citations: 42 www.sciencedirect.com
AK PANDEY - Journal Homepage: http://mbsresearch. com, 2020 - mbsresearch.com
… At lower temperatures and using copper chromite catalysts, 7-ethylindole (7-ETI) or 5-ethylindole (5-ETI) were obtained from 2-ETAN or 4-ethylaniline (4-ETAN), respectively, and EG; …
Number of citations: 0 mbsresearch.com
T Kariya, JM Grisar, NL Wiech… - Journal of Medicinal …, 1972 - ACS Publications
A number of substituted indole-2-carboxylic acidsand ethyl esters were then evaluated (Table I). Of all the possible chlorine-substituted congeners 7-12, only 5-chloroindole-2-…
Number of citations: 11 pubs.acs.org
MK Polievktov, OA Petrishcheva, SY Ryabova… - Chemistry of …, 1991 - Springer
… 5-Ethylindole (0.4 g, 14%) was also obtained from the … 5-ethylindole-2-carboxylate was carried out in analogy with the above-described procedure. From 4.12 g of ethyl 5-ethylindole-2-…
Number of citations: 3 link.springer.com
WJ Gaudion, WH Hook, SGP Plant - Journal of the Chemical Society …, 1947 - pubs.rsc.org
… , which formed a characteristic $henyZcurbamyZ derivative, gave, on dehydrogenation, a 2 : 3-dimethylethylindole, mp 74O, different from 2 : 3-dimethyl-5-ethylindole synthesised from …
Number of citations: 8 pubs.rsc.org
RA Glennon, SS Hong, M Bondarev… - Journal of medicinal …, 1996 - ACS Publications
… Tryptamines 18 and 19 were obtained from 5-ethylindole using the Speeter−Anthony tryptamine synthesis; 20 the prerequisite 5-ethylindole was prepared by Japp−Klingeman …
Number of citations: 37 pubs.acs.org
D Vineyard, X Zhang, A Donnelly, I Lee… - Organic & biomolecular …, 2007 - pubs.rsc.org
… 5-Ethylindole was used as the starting material for synthesizing the 5-ethylindole 2′-deoxyribofuranoside … The purified 5-ethylindole 2′-deoxyribofuranoside was then converted to …
Number of citations: 28 pubs.rsc.org
M Ashraf-Khorassani, S Shah, LT Taylor - Analytical Chemistry, 1990 - ACS Publications
RESULTS AND DISCUSSION The chromatographic parameters under investigation in this study were linear velocity, stationary phase, mobile phase modifier, and analyte polarity. First, …
Number of citations: 22 pubs.acs.org
Y Ito, K Kobayashi, N Seko, T Saegusa - Bulletin of the Chemical …, 1984 - journal.csj.jp
… After the usual work-up, 3-methyl-5-ethylindole (18-i) was isolated in 39% yield by preparative TLC [TLC (Silica gel, CHCl3) R=0.63]. IR 3400 cm; NMR (CCl4 with MeSi) ô=l.27 (t, 3H), …
Number of citations: 88 www.journal.csj.jp

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